molecular formula C8H3F2NO3 B1454103 5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 1196157-32-0

5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1454103
CAS RN: 1196157-32-0
M. Wt: 199.11 g/mol
InChI Key: JUYMFZGKBRZQPM-UHFFFAOYSA-N
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Description

5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione is an organic compound with the molecular formula C8H3F2NO3 . It is a member of the heterocyclic building blocks and fluorinated building blocks .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 199.11 .

Scientific Research Applications

Synthesis and Building Blocks

5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione and its derivatives are significant in the synthesis of various nitrogen-containing heterocyclic structures. These structures include quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives. Various methods such as the cyclization of anthranilic acids and catalytic carbonylation of substituted anilines have been applied for constructing the benzo[d][1,3]oxazine-2,4-dione ring (Bogdanov & Mironov, 2016).

Novel Compounds and Chemical Libraries

The synthesis of diverse benzo[1,4]oxazin-3-one-based compounds from related precursors, including the creation of novel tricycles and chemical libraries, has been explored. These libraries are synthesized through parallel solution-phase reactions, highlighting the compound's role in creating diverse molecular structures (Yuan et al., 2007).

Green Chemistry and Catalysis

Innovative approaches like one-pot synthesis using novel catalysts like CuO@RHA/MCM-41 nanocomposite in green media have been developed. This methodology offers advantages like mild conditions, excellent yields, simple procedures, and reduced environmental impact (Nikpassand, Fekri, & Pourahmad, 2018).

Herbicidal Activity

Compounds derived from this compound have been identified for their potential in herbicidal activity. For example, derivatives have been used as lead compounds for optimization in search of new herbicides with high efficacy, broad-spectrum activity, and safety to crops (Huang et al., 2005).

Polymer Science

In polymer science, the compound has been used in the synthesis of polyamide-3 from 4a,5,8,8a-tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione using various initiators, including methanol and poly(ethylene glycol). This has been used for the preparation of block copolymers (Maiatska, Belkin, & Ritter, 2015).

Antituberculotic Potential

Research has identified derivatives of this compound as a new group of potential antituberculotics. Their activity has been noted to increase with the electron-accepting properties of the substituents, showing effectiveness against Mycobacterium tuberculosis (Waisser, Kubicová, Klimešová, & Odlerová, 1993).

properties

IUPAC Name

5,8-difluoro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO3/c9-3-1-2-4(10)6-5(3)7(12)14-8(13)11-6/h1-2H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYMFZGKBRZQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)OC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734524
Record name 5,8-Difluoro-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196157-32-0
Record name 5,8-Difluoro-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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